Calcium 2-oxoglutarate
Overview
Description
Calcium 2-oxoglutarate, also known as α-ketoglutarate, is a key intermediate of cellular metabolism with pleiotropic functions . It is an intermediate in the production of ATP or GTP in the Krebs cycle and acts as the major carbon skeleton for nitrogen-assimilatory reactions .
Synthesis Analysis
Calcium 2-oxoglutarate can be synthesized by dissolving calcium chloride into water and adding it to the reaction mass at 25-35°C. The reaction mass is then stirred at 65-70°C for 4-5 hours. The resultant precipitate is collected, washed with water, and dried at 80-90°C for 6 hours .Molecular Structure Analysis
The molecular formula of Calcium 2-oxoglutarate is C5H4CaO5 . The InChI representation isInChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2
. Chemical Reactions Analysis
Calcium 2-oxoglutarate is an intermediate in the production of ATP or GTP in the Krebs cycle. It also acts as the major carbon skeleton for nitrogen-assimilatory reactions . It is a reversible inhibitor of tyrosinase with an IC50 of 15 mM .Physical And Chemical Properties Analysis
Calcium 2-oxoglutarate has a molecular weight of 184.16 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The exact mass is 183.9684641 g/mol .Scientific Research Applications
Role in Metabolic Processes
AKG is an essential metabolite in virtually all organisms as it participates in a variety of biological processes . It plays a central role in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . This keto-acid is involved in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification .
Energy Production
AKG is a key participant in the TCA cycle, a pivotal energy-generating metabolic network . This cycle is designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high-energy triphosphate nucleotides .
Anti-Oxidative Defense
AKG participates in anti-oxidative defense mechanisms . It helps organisms protect against oxidative stress, which can cause damage to cells.
Nutritional Supplement
AKG possesses immense commercial value as it is utilized as a nutritional supplement . It is often used in health and dietary supplements due to its role in metabolic processes and energy production.
Therapeutic Agent
AKG is also used as a therapeutic agent . It has been demonstrated that AKG, through enhanced production of proline and hydroxyproline,
Mechanism of Action
Target of Action
Calcium 2-oxoglutarate, also known as α-ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of AKG . Additionally, it acts as a reversible inhibitor of tyrosinase .
Mode of Action
Calcium 2-oxoglutarate interacts with its targets by participating in their enzymatic reactions. For instance, in the tricarboxylic acid (TCA) cycle, it is involved in the oxidative decarboxylation of 2-oxoglutarate, transferring a succinyl group to coenzyme A and producing reducing equivalents for the electron transport system .
Biochemical Pathways
Calcium 2-oxoglutarate plays a central role in the TCA cycle, a pivotal energy-generating metabolic network . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It is also involved in nitrogen and ammonia balance .
Pharmacokinetics
It is known to be an intermediate in the production of atp or gtp in the krebs cycle . This suggests that it is metabolized in the body’s cells where it participates in energy production.
Result of Action
The action of Calcium 2-oxoglutarate results in a variety of biological effects. It contributes to energy production, anti-oxidative defense, and signaling modules . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions . Furthermore, it has been found to inhibit the enzyme tyrosinase .
Action Environment
The action of Calcium 2-oxoglutarate can be influenced by various environmental factors. For instance, the efficacy of microbial systems in generating this compound can be affected by factors such as genetic manipulation, abiotic stress, and nutrient supplementation . .
Safety and Hazards
Future Directions
Research on Calcium 2-oxoglutarate is ongoing, with studies investigating its role in various biological processes and potential applications. For example, one study found that 2-oxoglutarate can be transformed into α-ketoglutarate by cytosolic aspartate aminotransferase, which is then transported into mitochondria via the mitochondrial 2-oxoglutarate/malate carrier protein .
properties
IUPAC Name |
calcium;2-oxopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADYPAWUSNPKJF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4CaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992299 | |
Record name | Calcium 2-oxopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium 2-oxoglutarate | |
CAS RN |
71686-01-6 | |
Record name | Calcium oxoglurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071686016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium 2-oxopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium 2-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM OXOGLURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PE00B13W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is calcium 2-oxoglutarate used in the extraction of α-ketoglutaric acid from fermentation liquor?
A1: Calcium 2-oxoglutarate is employed as an intermediary step in a specific extraction method for α-ketoglutaric acid from fermentation liquor []. This method leverages the low solubility of calcium 2-oxoglutarate in solution. Adding calcium hydroxide (Ca(OH)₂) to the liquor results in the precipitation of calcium 2-oxoglutarate, effectively separating it from other components in the mixture. Subsequent treatment with sulfuric acid (H₂SO₄) then converts the calcium 2-oxoglutarate back into α-ketoglutaric acid while producing calcium sulfate (CaSO₄) as a readily removable byproduct []. This approach addresses the challenge of separating α-ketoglutaric acid from byproducts like pyruvic acid, leading to a more efficient extraction process with reduced waste [].
Q2: Are there any advantages to using this method compared to other α-ketoglutaric acid extraction techniques?
A2: While the research primarily focuses on a specific extraction method utilizing calcium 2-oxoglutarate, it highlights several advantages compared to conventional techniques. Firstly, this method effectively separates α-ketoglutaric acid from pyruvic acid, a common byproduct that proves difficult to remove using traditional methods []. This improved separation contributes to a higher purity of the final α-ketoglutaric acid product. Secondly, by reducing byproduct contamination, this method minimizes waste generation, offering a more environmentally friendly approach to α-ketoglutaric acid extraction []. Further research comparing the efficiency, cost-effectiveness, and environmental impact of this method against other established techniques would be valuable.
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